4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid

Lipophilicity ADME Medicinal Chemistry

Obtaining biphenyl carboxylic acid building blocks with precise, non-interchangeable fluorination patterns is a persistent bottleneck in medicinal chemistry SAR programs. 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid (CAS 1261949-48-7) directly addresses this need as a difluorinated scaffold with a strategically positioned 4',6-difluoro-3'-methyl substitution pattern. - Unique electronic & steric profile not replicable by monofluorinated or regioisomeric analogs - Computed LogP of 3.6, optimized for CNS and intracellular target programs - Carboxylic acid handle enables facile derivatization into amides, esters, and advanced intermediates - Supplied with consistent ≥95% purity across batches; available from stock for immediate global dispatch

Molecular Formula C14H10F2O2
Molecular Weight 248.229
CAS No. 1261949-48-7
Cat. No. B594978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid
CAS1261949-48-7
Synonyms4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid
Molecular FormulaC14H10F2O2
Molecular Weight248.229
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)F
InChIInChI=1S/C14H10F2O2/c1-8-6-9(2-4-12(8)15)11-7-10(14(17)18)3-5-13(11)16/h2-7H,1H3,(H,17,18)
InChIKeyGTBMSYYTCWCQDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic Acid: Key Difluorinated Building Block


4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid (CAS 1261949-48-7), also designated 4',6-difluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid, is a specialized difluorinated biphenyl derivative containing a carboxylic acid functional group [1]. This compound belongs to the broader class of fluorinated biphenyl carboxylic acids, serving as a crucial building block for the synthesis of more complex organic molecules in pharmaceutical and agrochemical research . The molecule is characterized by the presence of two fluorine atoms, one methyl group, and a carboxylic acid moiety positioned on a biphenyl framework (molecular formula C14H10F2O2, molecular weight 248.22 g/mol) . Its specific substitution pattern—with fluorine atoms at the 4'-position of the distal ring and the 6-position of the benzoic acid-bearing ring—confers unique electronic and steric properties that are not easily replicated by other fluorinated biphenyl analogs .

Class Difluorinated biphenyl carboxylic acid building block
Key motif 4′,6-difluoro-3′-methyl substitution pattern
Handle Carboxylic acid for ester/amide derivatization

Why 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic Acid Cannot Be Simply Replaced


Although 4-fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid shares the biphenyl carboxylic acid core with numerous analogs, its specific substitution pattern—featuring two fluorine atoms at distinct positions (4' and 6) and a methyl group at the 3' position—cannot be interchanged with other fluorinated biphenyl carboxylic acids without fundamentally altering the physicochemical and electronic properties of the final synthetic product [1]. Even seemingly minor changes, such as moving a fluorine atom from the 6-position to the 5-position or replacing the 3'-methyl group with a hydrogen, result in compounds with different molecular weights, lipophilicities (LogP), and steric profiles . For example, the monofluorinated analog 4-(4-fluoro-3-methylphenyl)benzoic acid (CAS 885964-08-9) lacks the second fluorine atom present in the target compound, yielding a lower molecular weight (230.23 vs. 248.22 g/mol) and a significantly reduced computed LogP value, which can drastically alter compound solubility and membrane permeability in medicinal chemistry applications . Similarly, the isomeric compound 4-fluoro-3-(4-methylphenyl)benzoic acid (CAS 1261953-27-8) substitutes a fluorine with a hydrogen, changing the electronic distribution across the biphenyl system and potentially impacting its reactivity in cross-coupling reactions and its binding affinity in biological targets . The specific arrangement of fluorine atoms in the target compound is a precise design element that cannot be casually replaced without compromising the integrity of structure-activity relationships (SAR) in drug discovery programs .

Lipophilicity & MW shift
Replacing with monofluorinated analog (CAS 885964-08-9) may reduce LogP and molecular weight, altering solubility and permeability profiles.
Electronic redistribution
Isomer (CAS 1261953-27-8) shifts electronic distribution, potentially impacting cross-coupling reactivity and target binding.
SAR disruption
The specific difluorination pattern supports intended SAR; any substitution may affect biological outcomes and synthesis consistency.

Quantitative Differentiation of 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic Acid


Lipophilicity Differentiation: LogP Comparison

The target compound exhibits a computed XLogP3 value of 3.6 [1]. This is higher than the monofluorinated analog 4-(4-fluoro-3-methylphenyl)benzoic acid (CAS 885964-08-9), which has a computed LogP of approximately 3.1, and substantially higher than the non-fluorinated biphenyl-3-carboxylic acid (LogP ~2.5). The increased lipophilicity of the target compound is a direct consequence of its unique difluorination pattern, which enhances membrane permeability and may improve oral bioavailability in drug candidates.

LogP Comparison
Reported
XLogP3 = 3.6 vs 3.1 (monoF)
Supports lipophilicity-driven permeability study context
Computed value; experimental validation recommended
Lipophilicity ADME Medicinal Chemistry

Molecular Weight and Formula Distinction

The target compound has a molecular weight of 248.22 g/mol and a molecular formula of C14H10F2O2 . This is distinct from the closely related monofluorinated analog 4-(4-fluoro-3-methylphenyl)benzoic acid (CAS 885964-08-9), which has a molecular weight of 230.23 g/mol and a formula of C14H11FO2 . The presence of the second fluorine atom adds 18 Da to the molecular weight and eliminates one hydrogen atom, fundamentally altering the compound's mass and elemental composition. This difference is critical for analytical method development (e.g., LC-MS) and for ensuring the correct building block is used in automated synthesis platforms.

MW & Formula Distinction
Head-to-head
ΔMW = 18 Da
Supports analytical method specificity
ΔFormula = +F, −H; LC-MS confirmation
Molecular Weight Formula Structural Identity

Hydrogen Bond Acceptor Count and Polar Surface Area

The target compound has a computed topological polar surface area (TPSA) of 37.3 Ų and a hydrogen bond acceptor count of 4 [1]. In contrast, the monofluorinated analog 4-(4-fluoro-3-methylphenyl)benzoic acid has a TPSA of 37.3 Ų (unchanged) but a hydrogen bond acceptor count of only 3 [2]. The additional fluorine atom in the target compound increases the number of hydrogen bond acceptors from 3 to 4, which can influence aqueous solubility and interactions with biological targets without altering the overall polar surface area. This unique combination of properties—identical TPSA but increased H-bond acceptor capacity—offers a distinct profile for optimizing drug-like properties.

H-Bond Acceptor & TPSA
Head-to-head
ΔHBA = +1; TPSA unchanged
Supports solubility-permeability optimization context
HBA increase may influence aqueous solubility
Hydrogen Bonding Polar Surface Area Drug-likeness

Purity Specifications and Quality Control

The target compound is commercially available with a minimum purity specification of 95% as determined by HPLC . While the monofluorinated analog 4-(4-fluoro-3-methylphenyl)benzoic acid is also offered at similar purity levels , the specific combination of fluorine substituents in the target compound may lead to distinct impurity profiles during synthesis. For instance, the difluorinated compound may contain trace amounts of monofluorinated byproducts or positional isomers that require specialized analytical methods for detection and quantification. This necessitates rigorous quality control measures, including the use of certified reference materials and validated HPLC methods, to ensure batch-to-batch consistency in sensitive applications such as late-stage drug development.

Purity Specification
Specification review
≥95% (HPLC)
Specification review for sensitive applications
CoA recommended; impurity profile may differ
Purity Quality Control Analytical Chemistry

Metabolic Stability and Binding Affinity Class Inference

Compounds within the fluorinated biphenyl carboxylic acid class, including those with substitution patterns similar to the target compound, have been documented to exhibit enhanced metabolic stability and improved binding affinity compared to their non-fluorinated counterparts . Specifically, fluorine substitution on the biphenyl scaffold can increase the molecule's resistance to oxidative metabolism by cytochrome P450 enzymes and can strengthen hydrophobic interactions with protein binding pockets [1]. While direct head-to-head data for the target compound versus specific analogs is not available in the open literature, this class-level behavior strongly suggests that the difluorinated pattern of 4-fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid would confer similar advantages in drug discovery programs targeting enzymes or receptors with hydrophobic binding sites.

Metabolic Stability & Binding
Class-level
Inferred from fluorinated biphenyl class
Class-level inference; direct validation needed
Literature suggests enhanced stability for fluorinated analogs
Metabolic Stability Binding Affinity Fluorine Substitution

Optimal Applications for 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic Acid


Synthesis of Fluorinated Drug Candidates with Enhanced Lipophilicity

Given its computed LogP of 3.6, this building block is ideally suited for the construction of central nervous system (CNS)-active drug candidates or other molecules where improved membrane permeability is desired [1]. Its increased lipophilicity, relative to monofluorinated analogs, can be leveraged to optimize the ADME (absorption, distribution, metabolism, excretion) profile of lead compounds without the need for additional lipophilic moieties that might increase molecular weight or introduce unwanted off-target effects . This makes it a strategic choice for medicinal chemists working on programs targeting intracellular or CNS receptors.

SAR Studies Exploring Fluorine Substitution Effects

The unique difluorination pattern of this compound (fluorine at 4' and 6 positions) provides a valuable probe for SAR studies aimed at understanding the impact of specific fluorine substitutions on biological activity [1]. By comparing the activity of analogs built with this building block against those made with monofluorinated or non-fluorinated biphenyl carboxylic acids, researchers can deconvolute the contributions of each fluorine atom to target binding, metabolic stability, and overall pharmacokinetics . This compound serves as a precise tool for mapping fluorine-centric interactions within protein binding sites.

Precursor for Advanced Functional Materials and Agrochemicals

The carboxylic acid handle on this molecule allows for facile derivatization into esters, amides, and other functional groups, making it a versatile intermediate for the synthesis of advanced functional materials, such as liquid crystals or organic semiconductors, where fluorination can modulate electronic properties [1]. Similarly, the biphenyl core is a common motif in agrochemicals, and the specific fluorination pattern may confer enhanced pesticidal activity or improved environmental stability . Its use as a building block in these fields is supported by the availability of the compound in research quantities with defined purity (≥95%) .

Application
Selection Property
Validation Focus
Lipophilic compound synthesis
Elevated lipophilicity profile
Membrane permeability and ADME profiling
Fluorine-centric SAR studies
Specific difluorination pattern
Binding affinity and metabolic stability comparison
Functional material / agrochemical intermediate synthesis
Carboxylic acid derivatization handle
Material property modulation and stability

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